2-cyano-N-(cycloheptylideneamino)acetamide
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Overview
Description
2-cyano-N-(cycloheptylideneamino)acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their versatile reactivity and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(cycloheptylideneamino)acetamide typically involves the reaction of cyanoacetic acid with cycloheptylamine under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like dicyclohexylcarbodiimide (DCC) to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(cycloheptylideneamino)acetamide undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Cyclization Reactions: The compound can form cyclic structures through intramolecular reactions, leading to the formation of novel heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Aldehydes and Ketones: For condensation reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Catalysts: Such as palladium or other transition metals for cyclization reactions.
Major Products
The major products formed from the reactions of this compound include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .
Scientific Research Applications
2-cyano-N-(cycloheptylideneamino)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-cyano-N-(cycloheptylideneamino)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive cyano and carbonyl groups. These functional groups enable the compound to interact with different molecular targets and pathways, leading to the formation of bioactive molecules. The exact molecular targets and pathways involved depend on the specific reactions and applications being investigated .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2-nitrophenyl)acetamide: Known for its use in the synthesis of thiophene derivatives.
2-cyano-N-(4-nitrophenyl)acetamide: Utilized in the preparation of various heterocyclic compounds.
2-cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide: Used in the synthesis of fused heterocyclic compounds with potential biological activity.
Uniqueness
2-cyano-N-(cycloheptylideneamino)acetamide is unique due to its specific cycloheptylideneamino moiety, which imparts distinct reactivity and properties compared to other cyanoacetamide derivatives. This uniqueness makes it a valuable compound in the synthesis of novel heterocyclic structures and bioactive molecules .
Properties
IUPAC Name |
2-cyano-N-(cycloheptylideneamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-8-7-10(14)13-12-9-5-3-1-2-4-6-9/h1-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHDZVZOOUWCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CC#N)CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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